4-Hexen-1-yne, (4E)- 4-Hexen-1-yne, (4E)-
Brand Name: Vulcanchem
CAS No.: 100245-64-5
VCID: VC18970837
InChI: InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3
SMILES:
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol

4-Hexen-1-yne, (4E)-

CAS No.: 100245-64-5

Cat. No.: VC18970837

Molecular Formula: C6H8

Molecular Weight: 80.13 g/mol

* For research use only. Not for human or veterinary use.

4-Hexen-1-yne, (4E)- - 100245-64-5

Specification

CAS No. 100245-64-5
Molecular Formula C6H8
Molecular Weight 80.13 g/mol
IUPAC Name hex-4-en-1-yne
Standard InChI InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3
Standard InChI Key JLXNEPDKUYQIPV-UHFFFAOYSA-N
Canonical SMILES CC=CCC#C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

(4E)-4-Hexen-1-yne (CAS: 31516-63-9) is an enyne, a class of compounds containing both alkene (C=C\text{C=C}) and alkyne (C≡C\text{C≡C}) groups. The IUPAC name specifies the EE-configuration of the double bond, indicating that the higher-priority groups on each carbon of the double bond are on opposite sides . The molecular structure is represented as CH≡C-CH2-CH=CH-CH3\text{CH≡C-CH}_2\text{-CH=CH-CH}_3, with the triple bond at position 1 and the double bond spanning carbons 4 and 5.

Key Structural Parameters:

  • Molecular Formula: C6H8\text{C}_6\text{H}_8

  • Molecular Weight: 80.13 g/mol

  • Bond Lengths:

    • C≡C\text{C≡C}: ~1.20 Å (typical for alkynes)

    • C=C\text{C=C}: ~1.34 Å (typical for alkenes)

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of (4E)-4-Hexen-1-yne has been explored through multiple routes, though detailed industrial methods remain scarce. Notable approaches include:

Hydration of Alkynyl Precursors

Guirgis et al. (2003) demonstrated the hydration of 4-hexen-2-yne using aqueous H2SO4\text{H}_2\text{SO}_4 and mercuric sulfate (HgSO4\text{HgSO}_4) as a catalyst . This method leverages the acidity of terminal alkynes to facilitate Markovnikov addition, though regioselectivity challenges may arise.

Catalytic Hydrogenation

Selective hydrogenation of conjugated enynes, such as 2-hexen-5-yn-4-one, over palladium-on-calcium carbonate (Pd/CaCO3\text{Pd/CaCO}_3) in methanol has been reported . This method ensures stereochemical control, preserving the EE-configuration of the double bond.

Dehydrohalogenation

Early work by Montaigne (1954) involved dehydrohalogenation of 4-chloro-1-hexyne using strong bases like potassium hydroxide (KOH\text{KOH}) . This elimination reaction proceeds via an E2E2 mechanism, favoring the formation of the trans isomer.

Physicochemical Properties

Physical Constants

PropertyValueSource
Boiling Point53.5°C at 760 mmHg
Density0.756 g/cm³
Flash Point-29.046°C
Vapor PressureNot reported
Refractive Index1.443 (estimated)

Spectroscopic Data

  • IR Spectroscopy:

    • C≡C\text{C≡C} stretch: ~2100–2260 cm⁻¹

    • C=C\text{C=C} stretch: ~1620–1680 cm⁻¹

  • NMR Spectroscopy:

    • ¹H NMR: Signals for vinyl protons (δ\delta 5.2–5.8 ppm) and acetylenic protons (δ\delta 1.8–2.1 ppm) .

    • ¹³C NMR: Carbons adjacent to the triple bond appear at δ\delta 70–85 ppm, while alkene carbons resonate at δ\delta 115–125 ppm .

Chemical Reactivity and Applications

Reactivity Profile

The juxtaposition of alkene and alkyne moieties confers unique reactivity:

  • Hydrogenation: Selective reduction of the triple bond to a single bond using H2\text{H}_2 and Lindlar’s catalyst yields (4E)-4-hexene .

  • Cycloadditions: Participation in Diels-Alder reactions with dienes to form bicyclic compounds .

  • Polymerization: Potential use in producing conjugated polymers for electronic materials, though literature evidence is limited.

Industrial and Research Applications

  • Organic Synthesis: Intermediate in the preparation of fragrances and pharmaceuticals .

  • Material Science: Building block for carbon-rich nanostructures due to its linear topology .

ParameterValueSource
FlammabilityHighly flammable (Flash Point: -29°C)
GHS PictogramsFlame, Exclamation Mark
Storage Conditions-20°C in inert atmosphere

Regulatory Information

  • HS Code: 2901299090 (unsaturated acyclic hydrocarbons) .

  • Transport Regulations: Classified under UN 3295 (Hydrocarbons, liquid, n.o.s.) .

Comparative Analysis with Structural Isomers

1-Hexen-4-yne (CAS: 5009-11-0)

This positional isomer features the triple bond at position 4 and double bond at position 1. Differences in bond localization affect reactivity:

  • Boiling Point: 53.5°C vs. 68.4°C (predicted for 1-hexen-4-yne) .

  • Density: 0.756 g/cm³ vs. 0.763 g/cm³ .

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